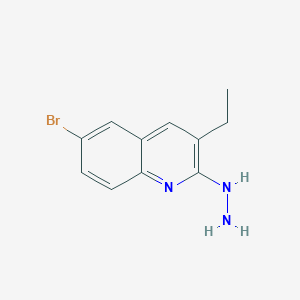
1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine is a chemical compound with the molecular formula C₁₁H₁₂BrN₃ and a molecular weight of 266.137 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 3rd position, and a hydrazine group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-bromo-3-ethylquinoline.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Chemical Reactions Analysis
1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine undergoes various chemical reactions, including:
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The bromine atom and ethyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
1-(6-Bromo-3-ethylquinolin-2-YL)hydrazine can be compared with other similar compounds, such as:
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine: This compound has a methoxy group instead of an ethyl group, which affects its chemical reactivity and biological activity.
1-(6-Bromo-3,5-dimethylpyridin-2-yl)ethan-1-one: The presence of two methyl groups and a ketone functional group makes this compound distinct in terms of its chemical properties and applications.
1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone: The fluorine atom in this compound introduces different reactivity patterns compared to the ethyl group in this compound.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
(6-bromo-3-ethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12BrN3/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13/h3-6H,2,13H2,1H3,(H,14,15) |
InChI Key |
RJHUJJSSUJQANR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


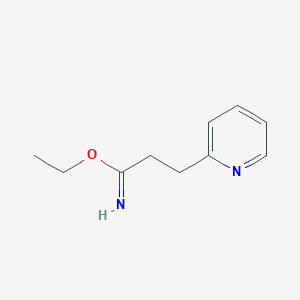
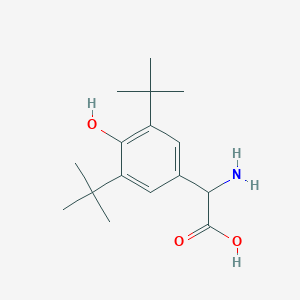
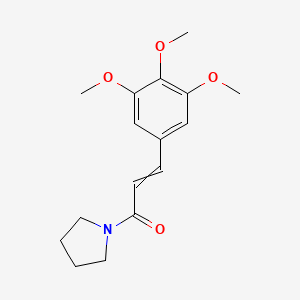
![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
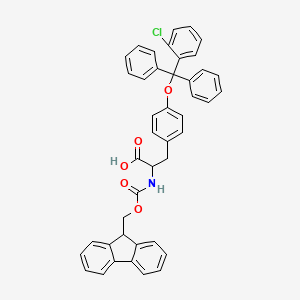
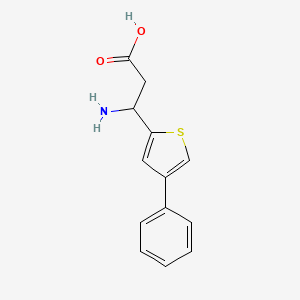
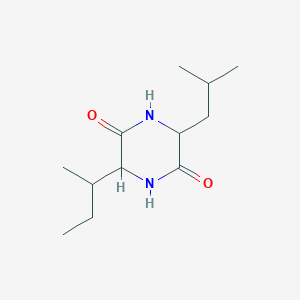
![1,2,3-Naphthalenetriol, decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,2S,3S,4R,4aS,8aS)-(9CI); (1R,2S,3S,4R,4aS,8aS)-Decahydro-3,4a,8,8-tetramethyl-4-[(2E)-3-methyl-2,4-pentadien-1-yl]-1,2,3-naphthalenetriol](/img/structure/B15145808.png)
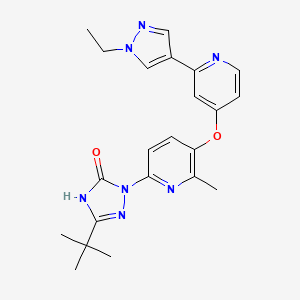
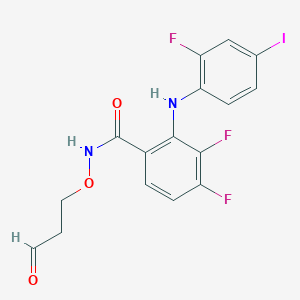
![4'-Methoxy-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B15145820.png)
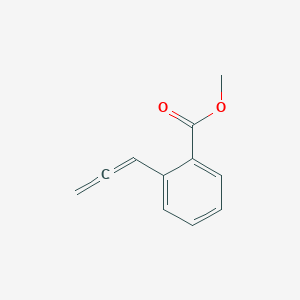
![Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
![4-[(1E)-Prop-1-en-1-yl]-4'-propyl-1,1'-bi(cyclohexane)](/img/structure/B15145838.png)
